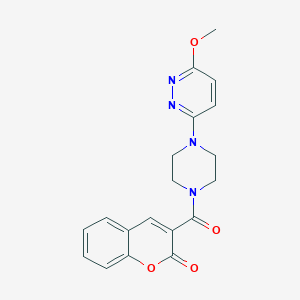

3-(4-(6-methoxypyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-(6-methoxypyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one, commonly known as MPPC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Piperazine Derivatives in Therapeutics

Piperazine derivatives, including compounds like 3-(4-(6-methoxypyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one, have shown a broad range of therapeutic applications. The versatility of the piperazine scaffold allows for the design of drugs with varied pharmacological activities, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protective, anti-inflammatory, and imaging agents. The modification of substituents on the piperazine ring significantly impacts the pharmacokinetic and pharmacodynamic properties of the molecules, highlighting the scaffold's potential in drug discovery for various diseases (A. Rathi, R. Syed, Han-Seung Shin, Rahul V. Patel, 2016).

Chromen-2-one Derivatives in Synthetic Chemistry

The chromen-2-one core structure, part of the compound , is crucial in synthetic chemistry for producing secondary metabolites with significant pharmacological importance. Due to their limited natural availability, synthetic procedures for chromen-2-one derivatives have been developed. These procedures include Suzuki coupling reactions for biaryl synthesis, which undergo lactonization, and reactions with 3-formylcoumarin. Such synthetic versatility underpins the pharmacological relevance of chromen-2-one derivatives in drug development (Ofentse Mazimba, 2016).

Anti-Mycobacterial Activity

Piperazine derivatives have been reported to exhibit potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The use of piperazine as a vital building block in anti-TB molecules underscores its significance in medicinal chemistry. The design, rationale, and structure-activity relationship of these molecules provide valuable insights for developing safer, selective, and cost-effective anti-mycobacterial agents (P. Girase, Sanjeev Dhawan, Vishal Kumar, S. Shinde, M. Palkar, R. Karpoormath, 2020).

Potential in Anticancer Research

A particular focus on 3-styrylchromones and 3-styryl-2H-chromenes has highlighted compounds with high tumor specificity and minimal toxicity towards normal keratinocytes. These findings are pivotal for developing anticancer drugs that provide therapeutic efficacy against human oral squamous cell carcinoma (OSCC) while minimizing adverse effects on normal cells. The structural modification of these lead compounds is a key step towards new anticancer drugs (Y. Sugita, K. Takao, Y. Uesawa, H. Sakagami, 2017).

Propiedades

IUPAC Name |

3-[4-(6-methoxypyridazin-3-yl)piperazine-1-carbonyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4/c1-26-17-7-6-16(20-21-17)22-8-10-23(11-9-22)18(24)14-12-13-4-2-3-5-15(13)27-19(14)25/h2-7,12H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVHQTSBOSIBHBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(6-methoxypyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide](/img/structure/B2552854.png)

![N-(4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2552862.png)

![5-Methoxy-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2552868.png)

![rac-(2R,3R)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B2552869.png)

![2-[3-(Dimethylamino)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine](/img/structure/B2552871.png)